3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.
Introduction of the Oxo Group: The oxo group at the 2-position can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Propanamide Moiety: The propanamide group can be attached via an amide coupling reaction, using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.
Thiophen-2-ylmethyl Substitution: The thiophen-2-ylmethyl group can be introduced through nucleophilic substitution reactions, often using thiophen-2-ylmethyl halides and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring or the benzothiazole core.
Reduction: Reduction reactions may target the oxo group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halides, bases, acids, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, benzothiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific enzymes or receptors, leveraging the unique structural features of the compound.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or dyes, due to their stability and functional group diversity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
Thiophene Derivatives: Compounds containing the thiophene ring, often studied for their electronic properties and biological activities.
Propanamide Derivatives: Compounds with the propanamide group, used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of 3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide lies in its combination of the benzothiazole core, thiophene ring, and propanamide moiety, which may confer unique biological and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
3-(2-oxo-1,3-benzothiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-14(16-10-11-4-3-9-20-11)7-8-17-12-5-1-2-6-13(12)21-15(17)19/h1-6,9H,7-8,10H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJYJXRCWNVONN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.